2-(3,4-dimethylphenoxy)-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]propanamide
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Overview
Description
2-(3,4-dimethylphenoxy)-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]propanamide is a synthetic organic compound known for its diverse applications in scientific research. This compound features a complex structure with a phenoxy group, a thiazole ring, and a propanamide moiety, making it a subject of interest in various fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dimethylphenoxy)-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]propanamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the reaction of 3,4-dimethylphenol with an appropriate halogenated compound to form the phenoxy intermediate. This intermediate is then reacted with 2-phenyl-1,3-thiazole-4-yl ethylamine under specific conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as refluxing, solvent extraction, and recrystallization are commonly employed. The use of catalysts and controlled temperature and pressure conditions are crucial to achieving efficient synthesis on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-dimethylphenoxy)-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]propanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the phenoxy and thiazole moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2-(3,4-dimethylphenoxy)-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]propanamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3,4-dimethylphenoxy)-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]propanamide involves its interaction with specific molecular targets. The phenoxy and thiazole groups are known to interact with enzymes and receptors, modulating their activity. This compound may inhibit or activate certain pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-(3,4-dimethylphenoxy)phenyl)ethanone
- 2,2-dimethyl-4-phenyl-1,3-dioxolane
- 1-(2-methoxyphenyl)-3-phenyl-1,4-dihydro-1,2,4-benzotriazin-4-yl
Uniqueness
2-(3,4-dimethylphenoxy)-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in research and industrial applications.
Properties
Molecular Formula |
C22H24N2O2S |
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Molecular Weight |
380.5 g/mol |
IUPAC Name |
2-(3,4-dimethylphenoxy)-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]propanamide |
InChI |
InChI=1S/C22H24N2O2S/c1-15-9-10-20(13-16(15)2)26-17(3)21(25)23-12-11-19-14-27-22(24-19)18-7-5-4-6-8-18/h4-10,13-14,17H,11-12H2,1-3H3,(H,23,25) |
InChI Key |
QTNAQJQWFKSBSO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)OC(C)C(=O)NCCC2=CSC(=N2)C3=CC=CC=C3)C |
Origin of Product |
United States |
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